molecular formula C13H10N6 B4883296 7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B4883296
M. Wt: 250.26 g/mol
InChI Key: FDEAZVSKDZFWQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AMPTP and is a member of the triazolopyrimidine family.

Mechanism of Action

The mechanism of action of AMPTP is not fully understood. However, it has been suggested that AMPTP exerts its biological activities by inhibiting various enzymes such as DNA topoisomerases, dihydrofolate reductase, and thymidylate synthase.
Biochemical and physiological effects:
AMPTP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that AMPTP inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, AMPTP has been shown to exhibit antibacterial and antiviral activities. In vivo studies have shown that AMPTP exhibits low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

AMPTP has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed through various analytical techniques. In addition, AMPTP exhibits low toxicity and is well-tolerated by animals. However, AMPTP has some limitations for lab experiments. It is relatively unstable under certain conditions, and its solubility in water is limited.

Future Directions

There are several future directions for research on AMPTP. One potential direction is the development of AMPTP-based metal complexes for use in optoelectronic devices. Another potential direction is the development of AMPTP-based plant growth regulators for use in agriculture. Furthermore, the development of AMPTP-based drugs for the treatment of cancer, bacterial infections, and viral infections is another potential direction for future research.

Scientific Research Applications

AMPTP has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, AMPTP has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In material science, AMPTP has been used as a precursor for the synthesis of various metal complexes, which have been shown to exhibit luminescent properties. In agriculture, AMPTP has been used as a plant growth regulator, which has been shown to improve crop yield.

properties

IUPAC Name

7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6/c1-8-2-4-9(5-3-8)12-17-13-16-7-10(6-14)11(15)19(13)18-12/h2-5,7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEAZVSKDZFWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(C=NC3=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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7-amino-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

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